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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of the CREB-binding protein
(CBP) and E1A binding protein p300 (p300) in the context of prostate cancer, with a specific
focus on the preclinical inhibitor, CBP/p300-IN-5. CBP and p300 are highly homologous
transcriptional coactivators that play a critical role in the progression of prostate cancer,
particularly in its advanced, castration-resistant form (CRPC). Their function as histone
acetyltransferases (HATS) is essential for the activity of key oncogenic drivers, most notably the
androgen receptor (AR). This makes them a compelling therapeutic target for novel cancer
therapies.

The Role of CBP/p300 in Prostate Cancer

CBP and p300 are crucial regulators of gene expression. They function as scaffolds for protein-
protein interactions and possess intrinsic HAT activity, which enables them to acetylate histone
and non-histone proteins.[1] This acetylation is a key epigenetic mark that generally leads to a

more open chromatin structure, facilitating gene transcription.[2]

In prostate cancer, the AR signaling pathway is a primary driver of tumor growth and survival.[3]
[4] CBP/p300 are potent coactivators of the AR.[5][6] Upon activation by androgens, the AR
translocates to the nucleus and binds to specific DNA sequences. It then recruits a complex of
coactivators, including CBP/p300, to the regulatory regions of its target genes.[5] CBP/p300
acetylate histone tails, particularly at lysine 27 of histone H3 (H3K27ac), a hallmark of active
enhancers.[7] They also directly acetylate the AR itself, which enhances its transcriptional
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activity.[5] This coactivation leads to the expression of genes involved in cell proliferation and
survival, such as KLK3 (which codes for prostate-specific antigen, PSA) and TMPRSS2.[1][5]

Due to their central role in driving AR-dependent transcription, CBP and p300 are highly
expressed in primary and metastatic CRPC.[3] Their inhibition presents a promising strategy to
block AR signaling and overcome resistance to standard androgen deprivation therapies.[3][8]
Beyond AR signaling, CBP/p300 are involved in other cancer-related pathways, including those
mediated by p53, NF-kB, and Wnt, further highlighting their significance as therapeutic targets.

[1]L6]

Quantitative Data on CBP/p300 Inhibitors

The development of small molecule inhibitors targeting CBP/p300 has provided valuable tools
for research and potential therapeutic agents. CBP/p300-IN-5 is a potent inhibitor of the HAT
activity of CBP/p300.[9] The following tables summarize key quantitative data for CBP/p300-IN-
5 and other relevant inhibitors in prostate cancer models.

Table 1: In Vitro Efficacy of CBP/p300 Inhibitors in Prostate Cancer Cell Lines
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Inhibitor Target Cell Line Assay IC50 Citation(s)
CBP/p300- p300/CBP Proliferatio
LNCaP-FGC 14.8 nM [10]
IN-5 HAT n
CBP/p300- _
NS H3K27Ac PC-3 Acetylation 4.6 nM [10]
p300/CBP AR+ Prostate ] ) Potent
A-485 Proliferation ) [7]
HAT Cancer Suppression
p300/CBP
CCs1477 Bromodomai VCaP Proliferation <100 nM [3]
n
p300/CBP
CCs1477 Bromodomai 22Rv1 Proliferation <100 nM [3]
n
p300/CBP
CCs1477 Bromodomai LNCaP95 Proliferation <100 nM [3]

n

| CBPD-409 (Degrader) | p300/CBP | AR+ Prostate Cancer | Proliferation | 1.2 - 2.0 nM |[1] |

Table 2: In Vivo Efficacy of CBP/p300 Inhibitors in Prostate Cancer Xenograft Models

Tumor
L . Growth o
Inhibitor Model Cell Line Dosage o Citation(s)
Inhibition
(TGI)
CBP/p300- ) 7.5
SCID Mice 22Rv1 48% [9][10]
IN-5 mgl/kgl/day
N Suppressed
A-485 Xenograft AR+ CRPC Not Specified [7]
Growth
30 mg/kg Inhibited
CCS1477 Xenograft 22Rv1 ) [11]
(single dose) plasma PSA
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| CBPD-268 (Degrader)| Xenograft | AR+ Prostate Cancer | 0.3 - 3 mg/kg | Significant
Inhibition/Regression [[1] |

Signaling Pathways and Mechanisms of Action

The primary mechanism by which CBP/p300 inhibitors exert their anti-tumor effects in prostate
cancer is through the disruption of AR signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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